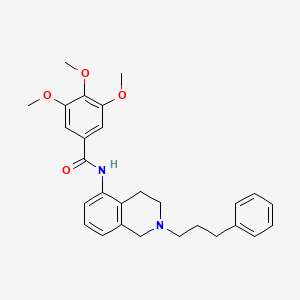![molecular formula C12H20O3 B14672386 4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol CAS No. 40365-51-3](/img/structure/B14672386.png)
4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol is an organic compound characterized by its unique structure, which includes a hex-2-yn-1-ol backbone with a 4-methyl group and an oxan-2-yl-oxy substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol typically involves the following steps:
Formation of the Hex-2-yn-1-ol Backbone: This can be achieved through the alkylation of a suitable alkyne precursor.
Introduction of the Oxan-2-yl-oxy Group: This step involves the reaction of the hex-2-yn-1-ol with an oxane derivative under specific conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The ether linkage can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various ether derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(2-methylpropyl)oxan-4-ol: Similar in structure but with different substituents.
2-Methyl-4-penten-2-ol: Shares the alkyne group but differs in the rest of the structure.
4-Methyl-2-phenyl-1,3-oxazol-5-ol: Contains an oxazole ring instead of an oxane ring.
Uniqueness
4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol is unique due to its combination of a hex-2-yn-1-ol backbone with an oxan-2-yl-oxy substituent
Propiedades
IUPAC Name |
4-methyl-4-(oxan-2-yloxy)hex-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-3-12(2,8-6-9-13)15-11-7-4-5-10-14-11/h11,13H,3-5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBBJQOBCDIDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCO)OC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495487 |
Source


|
| Record name | 4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40365-51-3 |
Source


|
| Record name | 4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
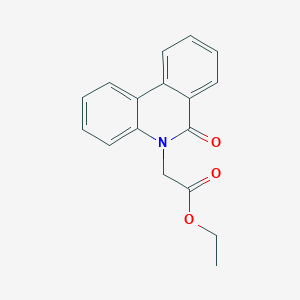
![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)


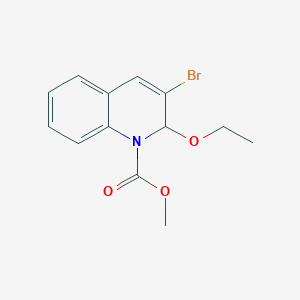



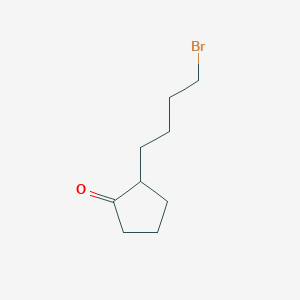
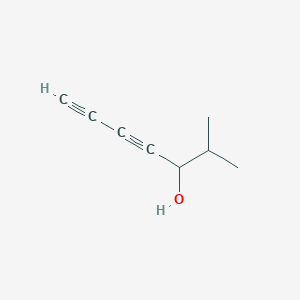
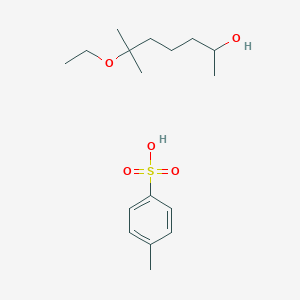
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

